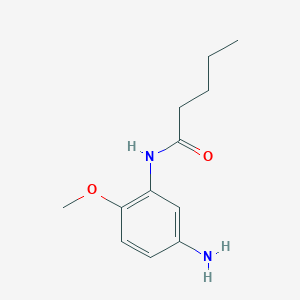

N-(5-amino-2-methoxyphenyl)pentanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-8-9(13)6-7-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIJCMMIBKRMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589566 | |

| Record name | N-(5-Amino-2-methoxyphenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901581-42-8 | |

| Record name | N-(5-Amino-2-methoxyphenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 5 Amino 2 Methoxyphenyl Pentanamide

Established Synthetic Routes for Pentanamide (B147674) Scaffolds

The most direct and conventional synthesis of N-(5-amino-2-methoxyphenyl)pentanamide typically follows a two-step sequence involving the formation of an amide bond with a suitable precursor, followed by a chemical transformation to reveal the desired amino group.

Amide Bond Formation via Acylation Reactions

Amide bond synthesis is a cornerstone of organic chemistry, and acylation reactions are among the most fundamental methods for their formation. In a plausible synthesis of the target compound's precursor, N-(2-methoxy-5-nitrophenyl)pentanamide, the starting material 2-methoxy-5-nitroaniline (B165355) is reacted with an acylating agent derived from pentanoic acid.

The most common acylating agents for this transformation are acyl chlorides and acid anhydrides. The reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, is a highly reliable method. In this process, pentanoyl chloride would be added to a solution of 2-methoxy-5-nitroaniline, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Alternatively, pentanoic anhydride (B1165640) can be used as the acylating agent. While generally less reactive than acyl chlorides, anhydrides offer the advantage of producing a carboxylic acid byproduct, which is less corrosive than HCl. The reaction still typically requires a base to proceed efficiently. The choice between an acyl chloride and an anhydride often depends on factors like availability, cost, and the specific reactivity of the substrate.

| Acylation Method | Acylating Agent | Typical Byproduct | General Conditions | Reference |

| Schotten-Baumann Reaction | Acyl Chloride (e.g., Pentanoyl chloride) | HCl | Aprotic solvent, Base (e.g., Pyridine, Triethylamine) | |

| Anhydride Acylation | Acid Anhydride (e.g., Pentanoic anhydride) | Carboxylic Acid | Aprotic solvent, Base, sometimes heat | |

| Amide Coupling | Carboxylic Acid (e.g., Pentanoic acid) | Water, Urea/Hydrazide derivatives | Coupling agents (e.g., DCC, EDC, HATU) |

Reductive Methodologies for Precursor Transformation (e.g., Nitro to Amino Conversion using Palladium-Carbon Catalyst)

Once the precursor, N-(2-methoxy-5-nitrophenyl)pentanamide, is synthesized, the final step is the reduction of the nitro group to a primary amine. A widely used and highly effective method for this transformation is catalytic transfer hydrogenation. tandfonline.comresearchgate.net This technique is valued for its chemoselectivity, meaning it can selectively reduce the nitro group without affecting other functional groups, such as the stable amide bond or the methoxy (B1213986) ether group. rsc.org

Palladium on carbon (Pd/C) is a common and robust heterogeneous catalyst for this reaction. researchgate.netacs.org The process involves mixing the nitro-containing precursor with the Pd/C catalyst in a suitable solvent, such as ethanol (B145695) or methanol. A hydrogen source is then introduced. This can be hydrogen gas (H₂), often supplied via a balloon at atmospheric pressure, or a transfer agent like ammonium (B1175870) formate (B1220265) (HCO₂NH₄) or hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). tandfonline.comrsc.org The catalyst facilitates the transfer of hydrogen atoms to the nitro group, reducing it to the corresponding amine and forming water as a byproduct. The catalyst can then be easily removed by simple filtration.

| Reducing System | Hydrogen Source | Catalyst | Key Advantages | Reference |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, PtO₂ | Clean, high yield, atmospheric pressure is often sufficient. | acs.org |

| Transfer Hydrogenation | Ammonium Formate (HCO₂NH₄) | Pd/C | Avoids handling of flammable H₂ gas, mild conditions. | tandfonline.comrsc.org |

| Transfer Hydrogenation | Hydrazine Hydrate (N₂H₄·H₂O) | Pd/C, Fe | Effective hydrogen donor, useful for various substrates. | tandfonline.comresearchgate.net |

| Metal-Acid Reduction | Iron (Fe) in Acetic Acid | N/A | Classical method, inexpensive reagents. | rsc.org |

Advanced Synthetic Approaches and General Principles

Beyond the classical two-step approach, modern synthetic chemistry offers more sophisticated strategies for constructing molecules like this compound, often aiming for greater efficiency and molecular diversity.

Multicomponent Reaction (MCR) Strategies for Amide Synthesis

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. wikipedia.org The Ugi and Passerini reactions are hallmark examples of MCRs that produce amide-containing scaffolds. organic-chemistry.orgresearchgate.net

The Ugi Reaction: This is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgrsc.org While not a direct route to the target molecule, a hypothetical Ugi reaction could assemble a complex amide scaffold in one pot, which could then be modified in subsequent steps. youtube.com

The Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganicreactions.org Like the Ugi reaction, it provides rapid access to complex amides from simple building blocks. pulsus.com

While these MCRs are more typically employed for generating libraries of complex drug-like molecules, their principles demonstrate advanced methods for creating amide bonds in a highly convergent fashion. wikipedia.orgwikipedia.org

Derivatization and Chemical Transformations

The structure of this compound contains two key functional groups available for further chemical modification: the primary aromatic amine and the secondary amide.

The primary aromatic amine (-NH₂) is the most reactive site for derivatization. It can undergo a variety of classical reactions common to anilines:

Further Acylation: The amine can be acylated again with a different acyl chloride or anhydride to form a diamide. researchgate.net

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines. researchgate.net

The nitrogen atom of the amide group is significantly less nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under certain conditions, such as with strong bases and catalysts, it can undergo reactions like N-arylation. chemistryviews.org These derivatization pathways allow for the synthesis of a diverse range of analogues from the parent molecule for various research applications. libretexts.org

Electrophilic Substitution Reactions on Aromatic Systems

Electrophilic aromatic substitution is a cornerstone of synthesizing substituted benzene (B151609) derivatives like this compound. The directing effects of the substituents on the aromatic ring are of paramount importance in determining the position of incoming electrophiles. In a potential precursor such as 4-nitroanisole, the methoxy group (-OCH3) is an activating, ortho, para-director, while the nitro group (-NO2) is a deactivating, meta-director. libretexts.org

During a reaction like nitration, the powerful activating effect of the methoxy group would direct the incoming nitro group primarily to the positions ortho to it (positions 2 and 6). learncbse.in However, the existing nitro group at position 4 will exert a deactivating effect on the entire ring, making the reaction conditions more demanding. libretexts.org

In the context of synthesizing this compound, a key electrophilic substitution would be nitration. If starting with N-(2-methoxyphenyl)pentanamide, the methoxy group and the amide group (which is also an ortho, para-director, albeit less activating than a methoxy group) would direct the incoming nitro group. masterorganicchemistry.com The steric hindrance from the pentanamide group might favor substitution at the para position relative to the methoxy group, leading to the desired 5-nitro intermediate. The nitration of anisole (B1667542) itself typically yields a mixture of ortho and para isomers. libretexts.orglearncbse.in

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -NHCOR (Amide) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

Oxidation and Reduction Pathways of Functional Groups

The interconversion of functional groups through oxidation and reduction is a critical component in the synthesis of this compound. A crucial step in many synthetic routes to this compound is the reduction of a nitro group to an amino group. This transformation is typically performed late in the synthesis to avoid unwanted side reactions with the more reactive amino group.

A common precursor would be N-(2-methoxy-5-nitrophenyl)pentanamide. The selective reduction of the nitro group in the presence of the amide functionality is essential. Several methods are available for this transformation. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a widely used and effective method. masterorganicchemistry.com Another common approach is the use of metals in acidic conditions, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com More modern and chemoselective methods have also been developed, such as the use of trichlorosilane (B8805176) in the presence of a tertiary amine, which can reduce nitro groups without affecting other sensitive functional groups. rsc.orggoogle.com The use of sulfurated sodium borohydride (B1222165) has also been reported for the reduction of aromatic nitro compounds to amines, with the advantage of not affecting other functional groups like esters or nitriles. cdnsciencepub.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity |

| H₂, Pd/C | Hydrogen atmosphere | High, can also reduce other functional groups |

| Sn, HCl | Acidic | Good, classic method |

| Fe, HCl | Acidic | Good, often used in industrial processes |

| Trichlorosilane, Et₃N | Anhydrous | High, chemoselective |

| NaBH₂S₃ | Good, tolerates various functional groups |

Modifications of the Pentanamide Backbone

While modifications to the aromatic ring are more common, alterations to the pentanamide backbone of this compound can also be envisioned to create analogues with different properties. These modifications could involve changing the length of the alkyl chain, introducing branching, or incorporating other functional groups.

For instance, instead of pentanoyl chloride, other acyl chlorides or anhydrides could be used in the acylation step to generate a series of N-(5-amino-2-methoxyphenyl)alkanamides. This would allow for a systematic study of how the length and nature of the acyl chain affect the properties of the molecule.

More complex modifications could involve the introduction of substituents on the pentanamide chain itself. This is a more challenging synthetic endeavor. However, methods for the functionalization of the α-carbon of amides have been developed. Furthermore, the concept of "backbone modification" is a significant area of research in peptide and protein science, where the polyamide backbone is altered to create peptidomimetics with enhanced stability or novel functions. frontiersin.orgnih.gov These strategies, while typically applied to larger biomolecules, could conceptually be adapted for smaller molecules like this compound to explore chemical diversity. For example, the introduction of α,β-unsaturation or the replacement of a backbone atom could be considered. nih.gov

Introduction of Diverse Substituents for Scaffold Diversification

The scaffold of this compound offers multiple positions for the introduction of diverse substituents, allowing for the creation of a library of related compounds for various research applications. This diversification can be achieved by modifying either the aromatic ring or the pentanamide side chain.

On the aromatic ring, further electrophilic substitution reactions could be performed, although the positions of substitution would be dictated by the existing methoxy and amino/amide groups. Alternatively, starting with different substituted anilines or phenols would allow for a wide range of substituents to be incorporated from the beginning of the synthesis. For example, starting with a halogenated 2-methoxyaniline would result in a halogenated final product.

The amino group itself provides a key handle for diversification. It can be acylated with a variety of reagents to form different amides, sulfonamides, or ureas. It can also be alkylated or used in coupling reactions to introduce a wide range of substituents. The development of new methods for N-arylation of amides, for instance, could be applied to further functionalize the molecule. chemistryviews.org

The pentanamide side chain can also be a point of diversification. As mentioned previously, using different acylating agents can vary the length and structure of this chain. thieme-connect.com This approach is common in the development of pharmaceutical compounds, where variations in a lead structure are synthesized to optimize activity and properties. mdpi.com The creation of such compound libraries is a fundamental strategy in drug discovery and chemical biology.

Spectroscopic and Advanced Characterization Techniques in N 5 Amino 2 Methoxyphenyl Pentanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would identify the number of different types of hydrogen atoms in the N-(5-amino-2-methoxyphenyl)pentanamide molecule and their neighboring atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the amine protons, the amide proton, and the protons of the pentanamide (B147674) alkyl chain. The chemical shift (δ) of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) would allow for the precise assignment of each proton to its position in the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), providing further confirmation of the compound's structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. This method would be used to determine the molecular weight of the compound by observing the mass-to-charge ratio of the protonated molecule [M+H]⁺.

Table 3: Predicted ESI-MS Data for this compound

| m/z | Ion |

|---|

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound, an HRMS measurement would confirm the molecular formula, C₁₂H₁₈N₂O₂, by matching the experimentally determined mass to the calculated exact mass with a high degree of precision.

Table 4: Predicted HRMS Data for this compound

| Calculated Mass | Measured Mass | Molecular Formula |

|---|

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, most commonly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The this compound molecule has several characteristic functional groups, including N-H bonds in the amine and amide, a C=O bond in the amide, C-O bonds in the methoxy group, and aromatic C-H and C=C bonds, each of which would produce a characteristic absorption band in the IR spectrum.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of a compound. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic absorption peaks can be inferred from the known vibrational frequencies of its functional groups, such as the aromatic ring, amine, amide, and methoxy groups.

The primary amine (–NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The amide N-H stretching vibration is also expected in this region, often appearing as a single sharp band. The carbonyl (C=O) stretching of the secondary amide (the 'Amide I' band) is one of the most intense and characteristic bands in the IR spectrum, generally appearing in the range of 1680-1630 cm⁻¹. The 'Amide II' band, resulting from a combination of N-H in-plane bending and C-N stretching, is anticipated between 1570-1515 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentanamide chain and the methoxy group are expected in the 3000-2850 cm⁻¹ region. The C-O stretching of the methoxy group and the aryl ether linkage will likely produce strong bands in the fingerprint region, around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For instance, a 1,2,4-trisubstituted benzene ring typically shows characteristic absorptions in the 885-870 cm⁻¹ and 825-805 cm⁻¹ ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (–NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium |

| Secondary Amide (–CONH–) | N-H Stretching | 3400 - 3200 | Medium |

| Aromatic C-H | C-H Stretching | 3100 - 3000 | Variable |

| Aliphatic C-H (Pentyl & Methoxy) | C-H Stretching | 3000 - 2850 | Medium-Strong |

| Amide C=O (Amide I) | C=O Stretching | 1680 - 1630 | Strong |

| Amide N-H Bend & C-N Stretch (Amide II) | N-H Bending, C-N Stretching | 1570 - 1515 | Medium-Strong |

| Aromatic C=C | C=C Stretching | 1600 - 1450 | Variable |

| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretching | 1275 - 1200 | Strong |

| Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretching | 1075 - 1020 | Strong |

| Aromatic C-H Bending (Out-of-Plane) | C-H Bending | 900 - 675 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals.

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The symmetric 'ring-breathing' mode of the benzene ring typically gives a strong band around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be observable in the 1600-1500 cm⁻¹ region. The C-H stretching vibrations, both aromatic and aliphatic, will appear in the high-frequency region (3100-2800 cm⁻¹).

The amide group also presents characteristic Raman bands. The Amide I band (primarily C=O stretch) is typically strong in the Raman spectrum, appearing in a similar region to the FT-IR band (around 1650 cm⁻¹). The Amide III band, a complex mix of C-N stretching and N-H bending, is often more easily identified in Raman spectra than in FT-IR and is expected in the 1300-1200 cm⁻¹ range. The vibrations of the pentyl chain will contribute to the spectrum, particularly in the C-H stretching and bending regions. The methoxy group vibrations, such as the C-O stretch, will also be present.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | C-H Stretching | 3100 - 3000 | Strong |

| Aliphatic C-H | C-H Stretching | 3000 - 2850 | Strong |

| Amide C=O (Amide I) | C=O Stretching | ~1650 | Strong |

| Aromatic Ring | C=C Stretching | 1610 - 1580 | Strong |

| Amide (Amide III) | C-N Stretching & N-H Bending | 1300 - 1200 | Medium |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. nih.gov The structure of this compound contains several chromophores, which are the parts of the molecule responsible for light absorption. These include the substituted benzene ring and the amide group.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of auxochromes, such as the amino (–NH₂) and methoxy (–OCH₃) groups, which are electron-donating, and the amide group (–NHCOR), which can also influence the electronic distribution, will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Typically, substituted benzenes show a strong absorption band (the E2 band) around 200-230 nm and a weaker, more structured band (the B band) at longer wavelengths, often around 250-290 nm. For this compound, these bands are expected to be present. The amino and methoxy groups, with their non-bonding electrons, can also participate in n → π* transitions. These transitions are generally of lower intensity and may be observed as a shoulder on the main π → π* absorption band or may be obscured by it. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

| Expected λmax (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~220 - 240 | π → π | Substituted Benzene Ring | High |

| ~270 - 290 | π → π | Substituted Benzene Ring | Medium |

| >250 | n → π* | Amide C=O, Amino, Methoxy | Low |

Computational Chemistry and Molecular Modeling of N 5 Amino 2 Methoxyphenyl Pentanamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These calculations provide fundamental information about molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. nih.govresearchgate.net For a molecule like N-(5-amino-2-methoxyphenyl)pentanamide, DFT calculations would be performed to optimize its geometry, finding the most stable three-dimensional arrangement of its atoms.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. malayajournal.org For this compound, the HOMO would likely be localized on the electron-rich aminophenyl group, which can donate electrons. The LUMO's location would indicate the most probable site for accepting electrons in a reaction. DFT calculations are used to determine the energies of these orbitals. For instance, in a related compound, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV, which indicates significant stability. nih.gov

| Parameter | Significance | Typical Data for an Analogous Molecule nih.gov |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.3130 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.2678 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. | 5.0452 eV |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This method is invaluable for studying intramolecular interactions, such as hyperconjugation and hydrogen bonding.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

|---|---|---|---|

| LP(N) | σ(C-C) | Lone Pair -> Anti-bond | Stabilization from nitrogen lone pair delocalization. |

| LP(O) | σ(C-N) | Lone Pair -> Anti-bond | Stabilization from oxygen lone pair delocalization. |

| σ(C-H) | σ(C-C) | Bond -> Anti-bond | Hyperconjugative stabilization. |

| π(C=C)aromatic | π(C=C)aromatic | Pi-bond -> Pi-anti-bond | Aromatic resonance stabilization. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not widely documented, this technique is highly relevant for understanding its behavior in a biological environment, such as in solution or interacting with a protein. MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule's conformation changes. This is critical for assessing the stability of a particular binding pose predicted by docking or for exploring the flexibility of the molecule itself.

Structure Activity Relationship Sar Studies of N 5 Amino 2 Methoxyphenyl Pentanamide Analogs

Impact of Pentanamide (B147674) Backbone Modifications on Biological Activity

The pentanamide backbone of N-(5-amino-2-methoxyphenyl)pentanamide is a key structural feature that can be modified to modulate biological activity. Alterations to the length of the alkyl chain, its rigidity, and the nature of the amide linkage can have profound effects on the compound's potency and selectivity.

Research on analogous chemical structures has demonstrated that the length of the N-acyl chain is a critical determinant of biological efficacy. Studies on other N-aryl amides and related compounds have shown that both increasing and decreasing the carbon chain length from the optimal five carbons of the pentanamide group can lead to a decrease in activity. For instance, in a series of (2-methoxyphenyl)piperazine derivatives, a four-carbon alkyl chain was found to be optimal for binding affinity to the 5-HT1A receptor when the terminal fragment was a heteroaryl amide. nih.gov This suggests that the length of the linker is crucial for achieving the correct orientation within the receptor's binding pocket.

Similarly, studies on anti-cancer peptides conjugated with (R)-3-hydroxyalkanoic acids (R3HAs) have shown a clear dependence of anti-cancer activity on the carbon chain length of the fatty acid. In one study, R3HAs with nine and ten carbons were the most effective at enhancing the peptide's activity against cancer cells, while a shorter chain of six carbons did not provide the same benefit. nih.gov This highlights that a minimum chain length is often required to establish effective hydrophobic interactions with the biological target. nih.gov

The introduction of rigidity or flexibility into the backbone can also be a key factor. Replacing a flexible alkyl chain with a more rigid cyclic structure, or introducing double or triple bonds, can lock the molecule into a specific conformation, which may either enhance or diminish its interaction with a biological target. While direct studies on the pentanamide backbone of the titular compound are limited, the principles derived from related molecules underscore the importance of this region for SAR.

| Backbone Modification | General Observation from Analogous Compounds | Potential Impact on Activity |

|---|---|---|

| Altering Chain Length (e.g., butanamide, hexanamide) | A four-carbon chain was found to be optimal in a series of (2-methoxyphenyl)piperazine derivatives. nih.gov In another study, chains of 9-10 carbons showed the highest activity. nih.gov | Deviation from the optimal length may disrupt binding interactions, leading to reduced potency. |

| Introducing Unsaturation (e.g., pentenamide) | Increased rigidity can lead to a more defined conformation. | May enhance binding by reducing the entropic penalty, but only if the rigid conformation is the bioactive one. |

| Incorporating Cyclic Moieties | Cycloalkyl groups on related amide-containing compounds enhanced affinity for their targets. nih.gov | Increased lipophilicity and defined stereochemistry can improve target engagement and pharmacokinetic properties. |

Role of Aromatic Ring Substituents on Biological Activity

The substituents on the aromatic ring of this compound, namely the amino and methoxy (B1213986) groups, play a pivotal role in its interaction with biological targets. Their electronic properties, potential for hydrogen bonding, and their positions on the ring are critical determinants of the molecule's biological profile.

Studies on positional isomers of other biologically active compounds have confirmed the significance of substituent placement. For instance, in a series of N-thienylcarboxamides, positional isomers of the thiophene (B33073) ring showed significant differences in fungicidal activity. nih.gov These differences were attributed to variations in their stability and their binding affinity for the target enzyme, succinate (B1194679) dehydrogenase. nih.gov Similarly, research on unsymmetrical trifluoromethyl methoxyphenyl β-diketones revealed that the biological activity of their copper(II) complexes was dependent on the position of the methoxy group on the aromatic ring. bldpharm.com These findings suggest that the relative positions of the amino and methoxy groups in this compound are likely optimized for a specific set of interactions with its biological target. The ortho-methoxy group, for example, can influence the conformation of the amide linkage through steric hindrance or intramolecular hydrogen bonding, which would be different in a meta- or para-substituted isomer.

| Isomer | Potential Structural Differences | Hypothesized Impact on Activity |

|---|---|---|

| This compound (ortho-methoxy) | Potential for intramolecular hydrogen bonding between the methoxy oxygen and the amide N-H. Steric influence on the amide bond conformation. | The specific conformation may be ideal for fitting into the target's binding site. |

| N-(5-amino-3-methoxyphenyl)pentanamide (meta-methoxy) | Altered electronic effects and reduced steric hindrance compared to the ortho-isomer. | Different electronic and steric properties could lead to a change in binding mode and a potential decrease or shift in activity. |

| N-(4-amino-2-methoxyphenyl)pentanamide (ortho-amino) | The amino group's hydrogen-bonding capacity is in a different position, potentially altering interactions with the target. | May lead to a different binding orientation and a significant change in biological effect. |

The introduction of additional substituents onto the aromatic ring of this compound can further modulate its biological activity and selectivity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can fine-tune the molecule's properties.

For example, the addition of halogen atoms (e.g., fluorine, chlorine, bromine) can increase lipophilicity and potentially introduce new binding interactions, such as halogen bonding. In a study of N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy-substituted derivative showed pronounced antiproliferative activity. nih.gov This suggests that the interplay of different functional groups can lead to enhanced efficacy.

Similarly, the addition of small alkyl groups like methyl or ethyl can enhance hydrophobic interactions with the target protein. Conversely, bulky substituents could sterically hinder the molecule from fitting into the binding pocket, thus reducing or abolishing its activity. QSAR studies on glutamine analogs have indicated that steric effects on the aromatic ring are conducive to antitumor activity, highlighting the importance of the size and shape of substituents. nih.gov

| Additional Substituent | Position on Ring | General Effect Observed in Analogous Series | Potential Influence on Activity/Selectivity |

|---|---|---|---|

| Halogen (F, Cl, Br) | Various | Can increase lipophilicity and potency. | May enhance membrane permeability and introduce new binding interactions. |

| Methyl (CH3) | Various | Can improve hydrophobic interactions. | May fill a small hydrophobic pocket in the target, increasing affinity. |

| Trifluoromethyl (CF3) | Various | Strongly electron-withdrawing, increases lipophilicity. | Can alter the electronic nature of the ring and improve metabolic stability. |

| Hydroxy (OH) | Various | Can act as a hydrogen bond donor and acceptor. | May introduce key hydrogen bonding interactions with the target, enhancing affinity and selectivity. nih.gov |

Correlation of Computational Data with Experimental SAR

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for rationalizing experimental SAR data and for the prospective design of new analogs. These in silico techniques can provide insights into the binding modes of ligands and the key interactions that govern their biological activity.

Molecular docking studies can be used to predict the preferred orientation of this compound and its analogs within the binding site of a target protein. For instance, docking studies on 1-trityl-5-azaindazole derivatives with the MDM2 receptor revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues, which correlated with their biological activity. researchgate.net Similar studies on (2-methoxyphenyl)piperazine derivatives helped to visualize important structural features for their binding to the 5-HT1A receptor. mdpi.com Such analyses could reveal, for example, that the 5-amino group of this compound acts as a crucial hydrogen bond donor, while the 2-methoxy group and the pentyl chain engage in hydrophobic or van der Waals interactions.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can identify the physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that are most important for activity. A QSAR study on 5-N-substituted-2-(substituted benzenesulphonyl) glutamines as antitumor agents showed that steric effects on the aromatic ring and the nature of the aliphatic side chain were important for activity. nih.gov A similar approach for this compound analogs could quantify the contributions of different substituents and backbone modifications, allowing for the prediction of the activity of novel, unsynthesized compounds. The correlation of these computational predictions with experimentally determined biological activities is a powerful strategy for validating the SAR hypotheses and for guiding the optimization of lead compounds.

Applications and Future Research Directions

Utility as a Synthetic Intermediate in Organic Synthesis

N-(5-amino-2-methoxyphenyl)pentanamide serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an amide linkage, allows for a variety of chemical transformations. The amino group can be readily derivatized through reactions such as acylation, alkylation, and diazotization, leading to the formation of a diverse array of more complex molecules. researchgate.netmdpi.com

The general synthetic approach to related N-aryl amides often involves the coupling of a corresponding aniline (B41778) derivative with a carboxylic acid or its activated form. For instance, the synthesis of similar compounds has been achieved through the reaction of an aniline with a suitable acyl chloride or by using peptide coupling reagents. This adaptability makes this compound a useful starting material for constructing larger, more complex molecular architectures. mdpi.com

Role in Medicinal Chemistry and Drug Discovery Programs

While specific research on the medicinal chemistry applications of this compound is not extensively documented, the structural motifs present in the molecule are found in numerous biologically active compounds. The anilino-amide core is a common scaffold in drug discovery.

Research on structurally similar compounds suggests a range of potential therapeutic applications. For example, derivatives containing the N-(amino-methoxyphenyl)amide moiety have been investigated for their potential as:

Anticancer Agents: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The amino and methoxy (B1213986) groups can be crucial for interaction with biological targets involved in cancer progression.

Neuroprotective Agents: Related phenolic compounds have shown promise in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Agents: Analogs have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential in treating inflammatory conditions.

Serotonin (B10506) Receptor Ligands: The (2-methoxyphenyl) moiety is a key component in ligands for serotonin receptors, which are targets for drugs treating depression and other central nervous system disorders. mdpi.com

These findings suggest that this compound could serve as a lead compound or a key intermediate for the development of new therapeutic agents.

Potential in Chemical Biology Research

In the field of chemical biology, this compound holds potential primarily due to its primary amino group. This functional group allows for its use as a building block in the synthesis of bioconjugates. It can be coupled to various biomolecules, such as peptides, proteins, or nucleic acids, to create tools for studying biological processes or for developing targeted drug delivery systems. The ability to attach this molecule to a biological entity could enable the investigation of its interactions within a cellular context.

Exploration in Materials Science Applications

The application of this compound in materials science is an emerging area of interest. The aromatic rings and the polar amide and amino groups can impart specific properties to polymers and other materials. For instance, incorporating such molecules into polymer backbones could potentially enhance thermal stability, chemical resistance, or create materials with specific optical or electronic properties. While direct research on this compound in materials science is limited, the synthesis of polyimides from structurally related diamine monomers highlights the potential for this class of compounds to be used in the creation of high-performance polymers.

Emerging Research Frontiers for this compound

The future research directions for this compound are largely centered on a more thorough investigation of the potential applications suggested by its structural analogs. Key emerging frontiers include:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of how modifications to the pentanamide (B147674) chain and the substituted phenyl ring affect its biological activity is a critical next step.

Development of Novel Derivatives: The synthesis and screening of a library of derivatives could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. mdpi.com

Exploration in Polymer Chemistry: A more detailed investigation into the incorporation of this compound into various polymer systems could uncover new materials with unique properties.

Biophysical and Mechanistic Studies: Should any significant biological activity be identified, further research will be necessary to elucidate the mechanism of action at the molecular level.

Q & A

Q. Table 1: Synthesis Optimization

| Reagent System | Purification Method | Yield (%) | Reference |

|---|---|---|---|

| DMSO, H₂O, EtOAc | Normal-phase (20% EtOAc/hexanes) | 73 | |

| Triethylamine/DCM | Reverse-phase (30% ACN/0.1% FA) | 53 | |

| Pyridine/THF | Combined normal/reverse-phase | 48 |

Advanced: How can contradictory biological activity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer:

Discrepancies may arise from metabolic instability or poor bioavailability. Orthogonal assays, such as high-resolution mass spectrometry (HRMS) and NMR, can identify degradation products (e.g., morpholine-acetamide derivatives in ) . Pharmacokinetic studies (e.g., plasma stability assays) and metabolite profiling using LC-MS/MS are critical. Adjusting substituents (e.g., replacing methoxy with trifluoromethyl groups) may enhance metabolic resistance, as seen in piperazine/diazepane analogs .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include aromatic protons (δ 6.78–7.62 ppm for methoxyphenyl), amide NH (~δ 8.5–9.0 ppm), and aliphatic pentanamide chains (δ 1.6–2.4 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 464 [M+H]+ in ) and fragmentation patterns validate the structure .

- HPLC: Purity >95% is achievable using reverse-phase methods (e.g., 50% ACN/0.1% FA) .

Q. Table 2: Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.62 (s, 2H), 3.74 (s, 3H, OCH3) | |

| MS (LC/MS) | m/z 464 [M+H]+ | |

| Reverse-phase HPLC | Retention time: 8.2 min (95% purity) |

Advanced: How can computational tools like AutoDock Vina predict binding modes for structure-activity relationship (SAR) studies?

Methodological Answer:

AutoDock Vina optimizes docking accuracy by generating grid maps around target binding pockets (e.g., dopamine D3 receptors). Multithreading enables rapid screening of analogs with substituents like cyanophenyl or trifluoromethyl groups (see ) . For example, docking scores correlate with experimental IC50 values for piperazine-linked pentanamides, where 3,5-dichlorophenyl substitutions improve receptor selectivity .

Advanced: What structural modifications enhance selectivity toward dopamine D3 receptors?

Methodological Answer:

- Heterocyclic Substitutions: Replacing piperazine with 1,4-diazepane (e.g., 3,5-dichlorophenyl-diazepane in ) increases D3/D2 selectivity by ~10-fold due to reduced steric hindrance .

- Electron-Withdrawing Groups: Cyanophenyl () or trifluoromethyl () substituents improve binding affinity (Ki < 10 nM) by enhancing hydrophobic interactions .

Q. Table 3: SAR Trends for Dopamine Receptor Selectivity

| Substituent | Receptor Affinity (Ki, nM) | Selectivity (D3/D2) | Reference |

|---|---|---|---|

| 3,5-Dichlorophenyl | D3: 2.1; D2: 210 | 100 | |

| 2-Cyanophenyl | D3: 5.8; D2: 450 | 78 | |

| 3-Trifluoromethylphenyl | D3: 3.4; D2: 320 | 94 |

Basic: How can researchers mitigate low yields during large-scale synthesis?

Methodological Answer:

Optimize reaction stoichiometry (e.g., 1.2 equivalents of pentanoyl chloride to amine) and use polar aprotic solvents (DMSO or DMF) to enhance coupling efficiency . Scalable purification via automated flash chromatography (e.g., Reveleris systems in ) reduces losses, achieving yields >70% .

Advanced: What strategies validate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

- Target Inhibition Assays: Measure enzyme inhibition (e.g., bacterial dihydrofolate reductase) using UV-Vis spectroscopy .

- Membrane Integrity Tests: Fluorescent probes (e.g., propidium iodide) quantify disruption of microbial membranes .

- Resistance Studies: Serial passage experiments under sublethal doses identify mutation hotspots, guiding SAR refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.